N-(2-Aminoethyl)-N'-tert-butylurea
Description
N-(2-Aminoethyl)-N'-tert-butylurea is a urea derivative characterized by a central urea functional group (NH–CO–NH) with two distinct substituents: a 2-aminoethyl group (–NH–CH₂–CH₂–NH₂) and a tert-butyl moiety (–C(CH₃)₃). The tert-butyl group is known to confer steric bulk and enhance solubility in hydrophobic environments, while the aminoethyl chain provides a reactive primary amine for further functionalization or coordination .
Properties
CAS No. |
83069-18-5 |
|---|---|
Molecular Formula |
C7H17N3O |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
1-(2-aminoethyl)-3-tert-butylurea |
InChI |
InChI=1S/C7H17N3O/c1-7(2,3)10-6(11)9-5-4-8/h4-5,8H2,1-3H3,(H2,9,10,11) |
InChI Key |
HHOFNXAAYLRSMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-tert-butylurea typically involves the reaction of tert-butyl isocyanate with 2-aminoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
tert-Butyl isocyanate+2-Aminoethylamine→N-(2-Aminoethyl)-N’-tert-butylurea
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)-N’-tert-butylurea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N’-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophiles such as alkyl halides can react with the amino group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(2-Aminoethyl)-N’-tert-butylurea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N’-tert-butylurea involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and interact with various biomolecules, while the tert-butylurea group can influence the compound’s stability and reactivity. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclam Derivatives with Aminoethyl Substituents
Example: Cyclam substituted with N-(2-aminoethyl)propane-1,3-diamine (Figure 3e in ).
- Structural Differences: Cyclam derivatives are macrocyclic tetraamines, whereas N-(2-Aminoethyl)-N'-tert-butylurea is a linear urea.
- Functional Groups: Both feature aminoethyl chains, but cyclam derivatives lack the urea group.
- Applications : Cyclam derivatives exhibit anti-HIV-1 activity due to their ability to chelate metal ions and disrupt viral entry .
- Synthesis : Phthaloyl protecting groups are used for cyclam derivatives, contrasting with methods for urea derivatives, which typically employ carbodiimide coupling or nucleophilic substitution .
Fluorescent Ligand Spacers with Aminoethyl-Amide Groups
Example: N-(2-Aminoethyl)amide and N-methyl-N-(2-aminoethyl)amide (Scheme 1 in ).
- Structural Differences : These compounds are amides (–CO–NH–) rather than ureas.
- Functional Groups: The aminoethyl spacer enables conjugation with fluorophores, similar to the reactivity of the aminoethyl group in the target urea.
- Applications : Used in designing fluorescent probes for intracellular targets, leveraging the primary amine for linker elongation .
Sulfonamide Derivatives with tert-Butyl Groups
Example : N-(2-(4-(tert-butyl)phenyl)-2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2e in ).
- Structural Differences : Sulfonamide (–SO₂–NH–) vs. urea (–NH–CO–NH–) core.
- Functional Groups : Both incorporate tert-butyl groups for steric stabilization.
- Synthesis : Similar purification methods (silica gel chromatography) are employed, but sulfonamides require sulfonyl chloride intermediates, unlike ureas .
Thiourea Derivatives with tert-Butyl Substituents
Example : 1-Benzoyl-3-(4-n-butylphenyl)thiourea () and 1-tert-butyl-3-phenylthiourea ().
- Structural Differences : Thioureas (–NH–CS–NH–) replace the urea oxygen with sulfur.
- Functional Groups: The tert-butyl group in thioureas influences crystallographic packing, similar to its role in this compound.
- Applications : Thioureas are studied for their hydrogen-bonding capabilities and metal coordination, whereas ureas are more common in drug design due to better hydrolytic stability .
Comparative Analysis Table
Key Research Findings and Contrasts
Fluorophore Compatibility: Aminoethyl-amides () prioritize spacer length and fluorophore linkage, differing from the urea group’s role in hydrogen-bond-driven interactions .
Steric Effects : The tert-butyl group in sulfonamides and thioureas enhances crystallinity and solubility, a property likely shared with the target urea compound .
Stability : Ureas are generally more hydrolytically stable than thioureas, making them preferable in pharmaceutical formulations .
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